molecular formula C18H20N6O2 B12166515 N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

カタログ番号: B12166515
分子量: 352.4 g/mol
InChIキー: CSYDMAJZYCOBJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a quinoline ring, a tetrazole ring, and a cyclohexane carboxamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Formation of the Cyclohexanecarboxamide Group: The cyclohexanecarboxamide group can be introduced through the reaction of cyclohexanecarboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the quinoline ring or the tetrazole ring.

    Substitution: Substitution reactions could occur at various positions on the quinoline ring or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a quinoline carboxylic acid, while reduction of the quinoline ring could yield a tetrahydroquinoline derivative.

科学的研究の応用

Chemistry

In chemistry, N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound could be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific functionalities, such as improved conductivity or enhanced stability.

作用機序

The mechanism of action of N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Similar Compounds

    N-(7-methoxyquinolin-3-yl)cyclohexanecarboxamide: Lacks the tetrazole ring, which may affect its reactivity and biological activity.

    1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Lacks the quinoline ring, which may affect its chemical properties and applications.

    N-(quinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

N-(7-methoxyquinolin-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both the quinoline and tetrazole rings, as well as the methoxy group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

特性

分子式

C18H20N6O2

分子量

352.4 g/mol

IUPAC名

N-(7-methoxyquinolin-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-15-6-5-13-9-14(11-19-16(13)10-15)21-17(25)18(7-3-2-4-8-18)24-12-20-22-23-24/h5-6,9-12H,2-4,7-8H2,1H3,(H,21,25)

InChIキー

CSYDMAJZYCOBJG-UHFFFAOYSA-N

正規SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3(CCCCC3)N4C=NN=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。